4-Cyclohexyl-3-nitroaniline

Description

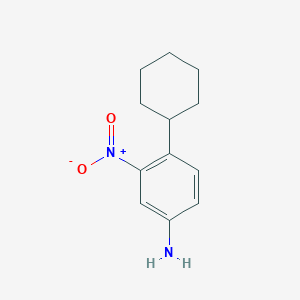

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLUBOPKXNOORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and Chemical Properties of 4 Cyclohexyl 3 Nitroaniline

While extensive experimental data for 4-Cyclohexyl-3-nitroaniline is not widely published, its fundamental properties can be tabulated based on its chemical structure and data from related compounds.

| Property | Value/Description |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Appearance | Likely a crystalline solid, potentially yellow or orange in color, typical for nitroaniline compounds. chempanda.com |

| Solubility | Expected to have low solubility in water but higher solubility in organic solvents, influenced by the hydrophobic cyclohexyl group. |

| Melting Point | Not definitively reported in public literature. |

| Boiling Point | Not definitively reported in public literature. |

| CAS Number | Not definitively assigned in major public databases. |

Table 1: .

Spectroscopic Characterization

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons, and the protons of the cyclohexyl group. The chemical shifts would be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene (B151609) ring and the cyclohexyl group. The positions of the aromatic carbons would be significantly affected by the nitro and amino substituents. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and C-H stretching of the aromatic and cyclohexyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (220.27 m/z), along with characteristic fragmentation patterns. |

Table 2: Predicted Spectroscopic Data for 4-Cyclohexyl-3-nitroaniline.

Synthesis and Manufacturing Processes

The synthesis of 4-Cyclohexyl-3-nitroaniline is not described in detail in readily accessible literature. However, general methods for the synthesis of substituted nitroanilines can be adapted. A plausible synthetic route could involve the nitration of a cyclohexyl-substituted aniline (B41778) or the amination of a cyclohexyl-substituted nitrobenzene (B124822) derivative.

One potential approach is the nucleophilic aromatic substitution of a suitable precursor, such as 4-cyclohexyl-3-nitrochlorobenzene, with ammonia. Another strategy could be the direct nitration of 4-cyclohexylaniline, although this may lead to a mixture of isomers that would require separation. The protection of the amino group before nitration is a common strategy to control the regioselectivity. wikipedia.org

Chemical Reactivity, Derivatization, and Coordination Chemistry of 4 Cyclohexyl 3 Nitroaniline

Reactivity of the Amino Group

The amino group, a primary aromatic amine, is a potent activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be delocalized into the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. chemistrysteps.commsu.edu This enhanced nucleophilicity makes the ring susceptible to attack by electrophiles. However, the presence of the electron-withdrawing nitro group and the steric hindrance from the adjacent cyclohexyl group significantly modulates this reactivity.

Electrophilic Substitution and Functionalization Reactions

The amino group strongly directs incoming electrophiles to the positions ortho and para to it. chemistrysteps.com In 4-Cyclohexyl-3-nitroaniline, the para position is occupied by the cyclohexyl group. The two ortho positions are C2 and C6. The C2 position is sterically hindered by the adjacent cyclohexyl group and electronically deactivated by the neighboring nitro group. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br2, Cl2) can introduce a halogen atom onto the aromatic ring, typically at the C6 position. chemistrysteps.com

Nitration: While the existing nitro group is deactivating, further nitration is possible under harsh conditions. The incoming nitro group would likely be directed to the meta position relative to the existing nitro group and ortho to the amino group. chemistrysteps.com However, the strong acidic conditions of nitration (using a mixture of nitric acid and sulfuric acid) can protonate the amino group to form anilinium ion (-NH3+), which is a meta-director. chemistrysteps.comsavemyexams.com

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H) onto the ring. chemistrysteps.com

The amino group itself can also undergo direct functionalization. For instance, it can act as a nucleophile in reactions with various electrophiles. evitachem.com

Condensation Reactions, including Schiff Base Formation

Primary amines, such as this compound, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netglobalconference.infokoyauniversity.orgkoyauniversity.org This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. globalconference.info The formation of Schiff bases is often catalyzed by acid. globalconference.info

These Schiff bases are versatile intermediates in organic synthesis and can possess a range of biological activities. researchgate.netkoyauniversity.org The reaction of this compound with a substituted benzaldehyde (B42025) would yield a Schiff base with a structure determined by the specific aldehyde used. nih.gov

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Benzaldehyde | Schiff Base |

| This compound | Acetone | Schiff Base |

| This compound | Cyclohexanone | Schiff Base |

This table presents hypothetical condensation reactions based on the general reactivity of primary amines.

Acylation, Sulfonylation, and Urethane Formation

The nucleophilic character of the amino group allows for its acylation, sulfonylation, and the formation of urethanes.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) converts the amino group into an amide. chemistrysteps.comsavemyexams.com This transformation is useful for protecting the amino group or modifying the electronic properties of the molecule.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields a sulfonamide. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by Lewis acids like FeCl3. organic-chemistry.orgresearchgate.net

Urethane Formation: Urethanes, or carbamates, can be formed by reacting the amine with a chloroformate ester or by the Hofmann degradation of a carboxylic acid amide in the presence of an alcohol. google.comacs.orgdtic.mil

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. ontosight.ai Its primary reactivity involves reduction to various other nitrogen-containing functional groups.

Reduction Pathways to Amino, Hydroxylamino, or Azoxy Compounds

The reduction of the nitro group in this compound can lead to a variety of products depending on the reducing agent and reaction conditions.

Reduction to an Amino Group: The most common transformation is the reduction of the nitro group to a primary amino group, yielding 4-cyclohexylbenzene-1,3-diamine. evitachem.comresearchgate.net This can be achieved using various reducing agents, including:

Metals in acidic media (e.g., Sn/HCl, Fe/HCl). chemistrysteps.com

Catalytic hydrogenation (e.g., H2 with Pd, Pt, or Ni catalysts). google.comgoogle.com

Sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. researchgate.net

The resulting diamine is a valuable monomer for the synthesis of polymers and other complex organic molecules. google.commdpi.com

Partial Reduction: Under milder reduction conditions, it is possible to obtain partially reduced products like hydroxylamino (-NHOH) or azoxy (-N=N(O)-) compounds. The specific product depends on the pH of the reaction medium and the nature of the reducing agent.

Table 2: Reduction Products of this compound

| Reducing Agent | Reaction Conditions | Major Product |

|---|---|---|

| Sn/HCl or Fe/HCl | Acidic | 4-Cyclohexylbenzene-1,3-diamine |

| H2/Pd, Pt, or Ni | Catalytic Hydrogenation | 4-Cyclohexylbenzene-1,3-diamine |

| NaBH4/Catalyst | Aqueous media | 4-Cyclohexylbenzene-1,3-diamine researchgate.net |

| Zn/NH4Cl | Neutral | 4-Cyclohexyl-3-hydroxylaminoaniline (Hypothetical) |

This table outlines common reduction pathways for nitroarenes.

Denitrative Coupling Reactions

Reactivity and Conformational Dynamics of the Cyclohexyl Moiety

Influence of Cyclohexyl Conformation on Aromatic Ring Properties

The conformation of the cyclohexyl group directly impacts the properties of the nitroaniline ring. The cyclohexyl ring typically exists in a dynamic equilibrium between two chair conformations. The connection to the aromatic ring is equatorial to minimize steric hindrance. The electron-donating nature of the alkyl cyclohexyl group can influence the electron density of the aromatic ring. mdpi.com

Interestingly, research on molecular interactions has shown that saturated rings can engage in favorable "stacking" interactions with aromatic systems, which are traditionally associated with two unsaturated rings. nih.gov Studies comparing benzene-benzene and cyclohexane-benzene dimers have highlighted that these associations are significant. nih.gov This suggests that the cyclohexyl group in this compound can participate in stabilizing intermolecular interactions, potentially influencing crystal packing and material properties. The replacement of aromatic rings with their saturated counterparts, like cyclohexane, has been explored as a strategy to create molecules with more diverse three-dimensional structures. nih.gov

Stereochemical Aspects of Cyclohexyl Substitutions

The stereochemistry of substituted cyclohexyl rings is a critical factor in determining molecular geometry and, consequently, chemical and biological activity. For instance, in molecules where a cyclohexyl ring acts as a linker, the cis and trans configurations can lead to different spatial arrangements of the connected groups. nih.gov In some systems, both cis and trans isomers have been found to exhibit comparable activity, suggesting that the molecule can adopt a conformation, such as a boat form for the cis isomer, to achieve a necessary orientation for interaction. nih.gov While this compound itself does not possess such isomerism, any further substitution on the cyclohexyl ring would introduce these stereochemical considerations, making it a crucial aspect for designing new derivatives.

Ligand Chemistry and Metal Complexation Studies

The this compound molecule possesses two potential donor sites for metal coordination: the lone pair of electrons on the nitrogen of the amino group and the oxygen atoms of the nitro group. This makes it a candidate for investigation as a ligand in coordination chemistry.

Exploration of Coordination Modes with Transition Metal Ions

While specific coordination complexes of this compound are not extensively documented, its structural features suggest several possible coordination modes with transition metal ions. libretexts.orgalevelchemistryhelp.co.uk The primary and most likely point of coordination is the amino group, where the nitrogen atom acts as a Lewis base, donating its electron pair to a metal center. purdue.edu

Furthermore, the nitro group could participate in coordination. The oxygen atoms of the nitro group can act as donor atoms, leading to chelation where the ligand binds to the metal ion through both the amino nitrogen and a nitro oxygen. This would result in the formation of a stable five- or six-membered ring. Coordination involving nitro groups has been observed in other complexes, such as those with 4-hydroxy-3-nitro-2H-chromen-2-one, where an oxygen atom of the nitro group is involved in bonding to the metal ion. nih.gov Therefore, this compound could function as either a monodentate or a bidentate ligand, depending on the metal ion and reaction conditions.

Synthesis and Characterization of Organometallic and Coordination Compounds

The synthesis of coordination compounds generally involves the reaction of a Lewis acid (a transition metal ion) with a Lewis base (the ligand). truman.edu For this compound, a typical synthesis would involve reacting it with a metal salt, such as a chloride or sulfate (B86663) of copper(II), cobalt(II), or zinc(II), in a suitable solvent like methanol (B129727) or ethanol. mdpi.comisca.me The mixture is often refluxed to drive the reaction to completion, after which the resulting complex may precipitate from the solution upon cooling or addition of another solvent. isca.me

The formation of a new coordination compound is typically indicated by changes in color, solubility, and melting point compared to the free ligand. Characterization using elemental analysis and spectroscopic methods is essential to confirm the structure and stoichiometry of the synthesized complex. arcnjournals.org

Spectroscopic (FTIR, NMR) and Structural (X-ray) Analysis of Metal Complexes

The structures of any potential metal complexes of this compound would be elucidated using a combination of spectroscopic and crystallographic techniques. libretexts.org

Spectroscopic (FTIR, NMR) Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying which functional groups are involved in coordination. Upon complexation, the vibration frequencies of the bonds associated with the donor atoms will shift. For this compound, a shift in the N-H stretching and bending vibrations of the amino group to lower frequencies would be strong evidence of its coordination to the metal ion. arcnjournals.org Similarly, a shift in the asymmetric and symmetric stretching frequencies of the N-O bonds in the nitro group would indicate its participation in bonding. isca.me

| Functional Group | Typical Frequency (Free Ligand, cm⁻¹) | Expected Shift Upon Coordination | Reference |

|---|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Shift to lower frequency | isca.me |

| C=N (Azomethine, if derivatized) | 1616 - 1620 | Shift to lower frequency | arcnjournals.org |

| N-O Stretch (Nitro) | 1500 - 1550 (asym), 1300 - 1350 (sym) | Shift to lower frequency | isca.me |

| M-N Stretch | Not present | Appearance of new band (400 - 600) | arcnjournals.org |

| M-O Stretch | Not present | Appearance of new band (500 - 700) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. libretexts.org Coordination of the amino or nitro group to a metal center would cause a significant downfield or upfield shift in the resonance of nearby protons and carbons, particularly those on the aromatic ring and the cyclohexyl carbon attached to it. utc.edunih.gov

Structural (X-ray) Analysis

Theoretical Investigations of Metal-Ligand Interactions and Electronic Structure Perturbations in Complexes

Theoretical and computational chemistry provide powerful tools for understanding the intricate interactions between metal ions and ligands at an electronic level. For complexes involving this compound, computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are instrumental in elucidating the nature of the coordination bonds and the resulting perturbations in the electronic structure of both the ligand and the metal center. mdpi.comnih.gov These investigations offer insights into bond strengths, charge distribution, and the molecular orbitals involved in complex formation.

Detailed computational analyses on analogous nitroaniline systems reveal that the amino group (-NH₂) acts as the primary site for coordination with a metal ion. researchgate.netnih.gov The presence of the electron-withdrawing nitro group (-NO₂) and the bulky, electron-donating cyclohexyl group on the aniline (B41778) ring significantly influences the ligand's electronic properties and, consequently, the nature of the metal-ligand bond. researchgate.netcore.ac.uk

Theoretical models predict that the coordination of a metal to the amino group of this compound leads to a significant redistribution of electron density. NBO and QTAIM analyses on similar systems have shown a considerable charge transfer from the ligand to the metal ion. mdpi.com This charge transfer is a key feature of the coordination bond. Furthermore, in complexes with transition metals, particularly those with available d-orbitals like uranium, the possibility of metal-to-ligand back-donation exists, which can strengthen the interaction. mdpi.com The cyclohexyl group, through its electron-donating inductive effect, can enhance the electron density on the aromatic ring and the amino group, potentially strengthening the ligand-to-metal donation compared to unsubstituted nitroanilines.

The formation of a metal complex profoundly perturbs the electronic structure of the this compound ligand. A key aspect of this is the change in the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations on related Schiff-base and nitroaniline complexes consistently show that complexation alters the HOMO-LUMO energy gap. researchgate.netbohrium.com Generally, the interaction with a metal center leads to a stabilization of the ligand's orbitals and a change in the energy gap, which affects the chemical reactivity and spectral properties of the complex. bohrium.com

Molecular Electrostatic Potential (MEP) maps are another valuable theoretical tool, used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For a free this compound ligand, the MEP would show a region of negative potential around the nitro group and the amino group, indicating their nucleophilic character. Upon coordination to a metal ion, the MEP of the ligand is significantly altered. The negative potential around the coordinating amino group would decrease as it donates electron density to the positively charged metal center. This redistribution of charge across the entire molecule affects its reactivity and intermolecular interactions. bohrium.com

The table below summarizes typical theoretical data obtained for complexes of ligands analogous to this compound, illustrating the expected changes upon complexation.

| Property | Free Ligand (Analog) | Metal Complex (Analog) | Theoretical Method | Reference |

| HOMO Energy | -6.2 eV | -6.5 eV | DFT | bohrium.com |

| LUMO Energy | -2.5 eV | -3.0 eV | DFT | bohrium.com |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | 3.5 eV | DFT | bohrium.com |

| Net Charge on Metal (M) | N/A | +1.8 e | QTAIM | mdpi.com |

| Ligand-to-Metal Charge Transfer | N/A | ~0.4 e | QTAIM | mdpi.com |

Note: The values presented are illustrative and based on calculations for structurally similar compounds reported in the literature. Actual values for this compound complexes would require specific theoretical calculations.

Advanced Applications in Materials Science and Photochemistry

Nonlinear Optical (NLO) Properties

Organic molecules with pronounced ICT characteristics are prime candidates for nonlinear optical applications. These materials can alter the properties of light, such as its frequency, which is fundamental for technologies in photonics, telecommunications, and optical data processing.

While specific experimental data on the second and third-order nonlinear optical coefficients of 4-Cyclohexyl-3-nitroaniline are not extensively documented in publicly available literature, its properties can be inferred from its structural analogue, meta-nitroaniline (m-NA). acs.org Like this compound, m-NA features an amino and a nitro group in a meta-relationship on the benzene (B151609) ring. This arrangement leads to significant NLO effects. acs.orgrasayanjournal.co.in

The primary measure of molecular NLO activity is the hyperpolarizability (β for second-order and γ for third-order effects). For a material to exhibit a macroscopic second-order NLO response, such as Second Harmonic Generation (SHG), it must crystallize in a non-centrosymmetric space group. inoe.ro The third-order nonlinearity, characterized by the third-order susceptibility χ⁽³⁾, does not have this constraint. Theoretical evaluations of m-NA provide insight into the expected NLO response. acs.org

Table 1: Calculated Nonlinear Optical Properties of meta-Nitroaniline (m-NA) in Acetonitrile

| Property | Calculated Value | Wavelength (nm) |

| First Hyperpolarizability (β) | 1.69 × 10⁻³⁰ esu | 1064 |

| Second Hyperpolarizability (γ) | 2.9 × 10⁻¹³ esu (calculated from χ⁽³⁾) | 1064 |

Data sourced from theoretical calculations on meta-nitroaniline, a structural analogue of this compound. acs.org

The NLO properties of nitroaniline derivatives are intrinsically linked to their molecular structure. scispace.com The key relationship is governed by the push-pull mechanism, where the electron-donating amino group (-NH₂) pushes electron density through the π-conjugated system of the benzene ring to the electron-withdrawing nitro group (-NO₂). rasayanjournal.co.in This interaction creates a large change in the molecule's dipole moment upon excitation by an intense light source, leading to a high molecular hyperpolarizability (β). psu.edu

In this compound, the arrangement is analogous to m-NA. The introduction of the cyclohexyl group at the 4-position can influence the NLO properties in several ways:

Steric Hindrance: The bulky and non-planar cyclohexyl group can disrupt intermolecular interactions, particularly π-stacking. This can be advantageous in preventing the formation of centrosymmetric crystal structures, which would cancel out the second-order NLO effect at the macroscopic level. scispace.com

Solubility: The cyclohexyl group generally increases solubility in organic solvents, which is a practical advantage for material processing and crystal growth.

Optoelectronic Applications Related to Charge Transfer Characteristics

The intramolecular charge transfer inherent in this compound makes it a potential component for optoelectronic devices. Materials with strong ICT can exhibit a large electro-optic effect (the Pockels effect), where the refractive index of the material changes in response to an applied electric field. This effect is the basis for electro-optic modulators, which are critical components in optical communications for encoding data onto light signals.

Para-nitroaniline (p-NA) and its derivatives are well-known for these properties. psu.eduresearchgate.net The efficiency of such materials is related to the molecular hyperpolarizability and the degree of acentric alignment in the bulk material. The structural features of this compound suggest it could be a valuable chromophore for such applications, provided it can be aligned in a non-centrosymmetric fashion, for instance, by being poled in a polymer matrix.

Integration into Polymer Chemistry and Functional Material Design

To be used in practical devices, NLO chromophores are often incorporated into robust host materials, typically polymers. This approach combines the desirable optical properties of the chromophore with the excellent mechanical and processing characteristics of the polymer. For a molecule like this compound, several integration strategies are plausible:

Guest-Host Systems: The compound can be dissolved as a guest into a suitable amorphous polymer host. The material is then heated above its glass transition temperature and a strong electric field is applied to align the chromophore molecules. Cooling the material in the presence of the field freezes this alignment, resulting in a poled polymer with a macroscopic NLO response.

Copolymerization: this compound can be chemically modified to act as a monomer and be copolymerized with other monomers. For example, studies have been conducted on the copolymerization of aniline (B41778) and 3-nitroaniline. This method covalently binds the NLO-active unit into the polymer backbone or as a side chain, which can improve the temporal stability of the induced alignment and increase the chromophore concentration.

Crystallographic Engineering for Tunable Solid-State Properties

The solid-state properties of molecular materials are dictated by their crystal packing. Crystallographic engineering is the rational design of crystal structures to achieve desired physical properties. scispace.com For second-order NLO applications, the primary goal of crystal engineering is to induce the formation of non-centrosymmetric crystal structures from molecules with high hyperpolarizability.

In the case of nitroaniline derivatives, hydrogen bonding is a powerful tool for directing crystal packing. rasayanjournal.co.inacs.org The amino group (-NH₂) can act as a hydrogen bond donor, while the nitro group (-NO₂) can act as an acceptor. The formation of intermolecular N-H···O hydrogen bonds can link molecules into polar chains, which is a common and effective motif for creating acentric NLO materials. rasayanjournal.co.in The presence of the cyclohexyl group in this compound adds a layer of complexity and opportunity. Its steric bulk can interfere with or modify the hydrogen-bonding networks, potentially leading to novel packing arrangements that could be favorable for NLO applications. scispace.com By carefully selecting crystallization conditions (e.g., solvent, temperature), it may be possible to guide the self-assembly of this compound into a desirable polymorphic form with optimized solid-state properties.

Conclusion and Future Research Directions

Synthesis of Key Research Findings on 4-Cyclohexyl-3-nitroaniline

The chemical family to which this compound belongs, the nitroanilines, are well-characterized. For instance, 3-nitroaniline is described as a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals chemimpex.com. It is a yellow to orange crystalline solid with moderate solubility in water, which increases with temperature, and good solubility in organic solvents like ethanol and acetone solubilityofthings.com. Similarly, 4-nitroaniline is a yellow solid used as a precursor in the production of dyes, antioxidants, and pharmaceuticals wikipedia.org. While these properties provide a general context, the specific physical and chemical characteristics of this compound, which would be influenced by the presence of the cyclohexyl group, have not been experimentally determined or reported.

Identification of Unexplored Research Avenues and Methodological Challenges

The primary and most significant gap in the current body of research is the lack of fundamental data on this compound. There are numerous unexplored avenues that future research could address:

Synthesis and Characterization: The development of a reliable and efficient synthetic method for this compound is the most crucial first step. Following a successful synthesis, a thorough characterization of its physical and chemical properties is necessary. This would include determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, UV-Vis, and mass spectrometry).

Reactivity Studies: Investigation into the reactivity of the functional groups present in this compound—the amino group, the nitro group, and the aromatic ring—would provide valuable insights into its chemical behavior. For example, the amino group could undergo diazotization, a common reaction for nitroanilines wikipedia.org.

Computational Modeling: In the absence of experimental data, computational chemistry could be employed to predict the structural, electronic, and spectroscopic properties of this compound.

A significant methodological challenge is the current lack of established analytical methods for the detection and quantification of this specific compound. Future research would need to develop and validate such methods.

Broader Impact and Potential Contributions to Advanced Chemical Sciences

Despite the current lack of direct research, the study of this compound holds potential for broader contributions to the chemical sciences. The unique combination of a cyclohexyl ring, a nitro group, and an aniline (B41778) moiety could impart interesting properties and functionalities.

Materials Science: Nitroanilines are known to have applications in the development of dyes and pigments chemimpex.com. The introduction of a bulky, non-polar cyclohexyl group could influence the color, solubility, and stability of potential dye molecules derived from this compound.

Pharmaceutical Chemistry: The aniline and nitroaniline scaffolds are present in many biologically active compounds chemimpex.comchempanda.com. Research into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents. For instance, some coordination compounds of related molecules have shown antibacterial and antifungal properties nih.gov.

Intermediate for Organic Synthesis: As with other nitroanilines, this compound could serve as a versatile building block for the synthesis of more complex organic molecules. Its reduction product, a diamine, could be a valuable monomer for the synthesis of novel polymers.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Cyclohexyl-3-nitroaniline with high purity?

To synthesize this compound, prioritize catalytic hydrogenation of the nitro group in 4-cyclohexyl-3-nitrobenzene derivatives under controlled H₂ pressure (1–3 atm) using palladium on carbon (Pd/C) or Raney nickel. Alternatively, nucleophilic substitution reactions involving cyclohexylamine and nitro-substituted aryl halides can be optimized at 80–100°C in dimethylformamide (DMF) with K₂CO₃ as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>98%). Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Confirm the cyclohexyl moiety (δ 1.2–2.1 ppm for cyclohexyl protons; δ 25–35 ppm for carbons) and nitro group proximity (deshielding of aromatic protons at δ 7.5–8.5 ppm).

- FTIR : Identify N-H stretches (3300–3400 cm⁻¹ for primary amine) and asymmetric/symmetric NO₂ stretches (1520 cm⁻¹ and 1340 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity and detect molecular ion peaks ([M+H]⁺ at m/z 235). Cross-reference with NIST spectral libraries for validation .

Q. How can researchers ensure the stability of this compound during storage?

Store the compound in amber glass vials under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the amine group. Avoid exposure to light, moisture, or acidic conditions, which may lead to nitro group reduction or cyclohexyl ring degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate shelf life .

Advanced Research Questions

Q. How does the crystal packing of this compound derivatives influence their thermomechanical properties?

Single-crystal X-ray diffraction (SCXRD) reveals that the cyclohexyl group introduces steric hindrance, leading to layered packing (e.g., P21/c space group, a = 3.927 Å, b = 21.98 Å, c = 15.32 Å). This anisotropy can result in elastic flexibility under stress, as seen in related nitroaniline compounds. Variable-temperature XRD (100–300 K) and FTIR can track phase transitions, such as irreversible α→β transitions at 138°C, driven by competing π-π interactions and dipolar forces between NO₂ and halogen groups .

Q. What computational methods predict the reactivity of the nitro group in this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model nitro group reduction potentials and electron-withdrawing effects. Solvent-phase simulations (PCM for ethanol/water) predict reaction pathways for nitro→amine conversion. Compare computed IR spectra (harmonic frequencies) with experimental data to validate transition states. Use Molecular Dynamics (MD) to simulate steric effects of the cyclohexyl group on reaction kinetics .

Q. How can contradictory spectral data for this compound be resolved?

Contradictions in NMR or FTIR data often arise from polymorphism or solvent effects. Cross-validate using:

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic/cyclohexyl signals.

- Powder XRD : Identify polymorphic forms (e.g., monoclinic vs. orthorhombic).

- Dynamic Vapor Sorption (DVS) : Test hygroscopicity-induced structural changes.

Iterative refinement of experimental conditions (e.g., deuteration solvents for NMR) reduces ambiguity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.